Merulidial

Cytotoxicity Structure-Activity Relationship L1210

(-)-Merulidial (Compound is a sesquiterpenoid dialdehyde antibiotic first isolated from the basidiomycete *Merulius tremellosus*. It is a member of the drimane/marasmane class of unsaturated 1,4-dialdehydes, known for their broad antimicrobial and cytotoxic properties.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 68053-32-7
Cat. No. B1202069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMerulidial
CAS68053-32-7
Synonymsmerulidial
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1(CC2C(C3(CC3(C(=C2C1)C=O)C=O)C)O)C
InChIInChI=1S/C15H20O3/c1-13(2)4-9-10(5-13)12(18)14(3)7-15(14,8-17)11(9)6-16/h6,8,10,12,18H,4-5,7H2,1-3H3/t10-,12+,14+,15+/m1/s1
InChIKeyNFLNZGQBGCPDMT-WCUVEOEZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Merulidial (CAS 68053-32-7) – Compound Overview for Scientific Procurement


(-)-Merulidial (Compound 1) is a sesquiterpenoid dialdehyde antibiotic first isolated from the basidiomycete *Merulius tremellosus* [1]. It is a member of the drimane/marasmane class of unsaturated 1,4-dialdehydes, known for their broad antimicrobial and cytotoxic properties [2]. (-)-Merulidial exhibits potent antifungal activity against basidiomycetes and molds, demonstrates cytotoxic effects on tumor cell lines, and possesses unique stereochemical and autoxidation characteristics relevant to research in natural product chemistry, antifungal discovery, and chemical ecology .

(-)-Merulidial: Why In-Class Analogs Cannot Be Freely Substituted


Within the drimane/marasmane dialdehyde family, compounds share a core unsaturated 1,4-dialdehyde pharmacophore, yet substitution is not straightforward. Critical differences in stereochemistry, autoxidation behavior, and biological target profiles create distinct activity landscapes. For instance, the absolute configuration significantly impacts DNA interaction and mutagenicity, as demonstrated by the 10-fold difference in Ames test activity between enantiomers of related compounds [1]. Furthermore, (-)-Merulidial itself exhibits a significantly higher autoxidation rate compared to its own non-mutagenic derivatives, a property linked to its bioactivity that may not be shared by seemingly similar analogs [2]. Therefore, selecting the correct compound with verified stereochemistry and specific biological signatures is crucial for reproducible research.

(-)-Merulidial: Quantitative Differentiation Evidence vs. Key Analogs


Differential Cytotoxicity in Murine Leukemia L1210 Cells: (-)-Merulidial vs. Acetylated and Hydroxylated Derivatives

(-)-Merulidial's cytotoxic activity against L1210 murine leukemia cells is critically dependent on its core dialdehyde structure. Direct comparative data from an SAR study demonstrates that specific chemical modifications abolish this activity. While (-)-Merulidial exhibits an IC50 of 10 μg/mL, the hydroxylated derivative (9β-hydroxymarasm-7-en-5α,8β-dial) is completely inactive (IC50 > 100 μg/mL), and the acetylated derivative (9β-acetoxymarasm-7-en-5α,8β-dial) is also inactive [1]. This underscores the essential role of the unmodified dialdehyde moiety and correct stereochemistry for anti-leukemic activity.

Cytotoxicity Structure-Activity Relationship L1210

Potent Antifungal Activity: (-)-Merulidial Zone of Inhibition vs. Synthetic Fungicide Baseline

(-)-Merulidial demonstrates a quantifiable, dose-dependent antifungal effect against the wood-rotting basidiomycete *Heterobasidion annosum*, a significant pathogen in forestry. In an agar diffusion assay, (-)-Merulidial at a concentration of 25 mg/mL produced an inhibition zone of 15-19 mm against *H. annosum* mycelial growth after 3-5 days [1]. While a direct head-to-head with a commercial fungicide is not available from the same study, this zone size is comparable to or exceeds that of several synthetic antifungal agents tested under similar conditions in other studies, providing a valuable benchmark for its potency.

Antifungal Wood-decay fungi Natural Products

Higher Autoxidation Rate: (-)-Merulidial vs. Non-Mutagenic Derivatives

A key differentiating property of (-)-Merulidial is its significantly higher rate of autoxidation compared to its non-mutagenic derivatives. This was established in a direct comparison study, which found that the rate of autoxidation for (-)-Merulidial is 'considerably higher' than that of derivatives which lack mutagenic activity [1]. This suggests that autoxidation, leading to the generation of reactive oxygen species, is a critical factor in its biological mechanism, a feature not shared by all compounds in its class.

Autoxidation Mutagenicity Reactive Oxygen Species

(-)-Merulidial: Verified Application Scenarios Based on Quantitative Evidence


Antifungal Lead Discovery Targeting Basidiomycete Pathogens

Based on the quantitative antifungal data against *Heterobasidion annosum* (inhibition zones of 15-19 mm at 25 mg/mL [1]), (-)-Merulidial is a suitable positive control or lead compound for screening programs aimed at discovering new antifungal agents against wood-decay basidiomycetes. Its natural origin offers a distinct chemical scaffold compared to synthetic triazoles or strobilurins.

Investigating Structure-Activity Relationships in Cytotoxic Dialdehydes

The comparative cytotoxicity data (IC50 of 10 μg/mL vs. >100 μg/mL for hydroxylated/acetylated derivatives in L1210 cells [1]) makes (-)-Merulidial an essential reference standard for SAR studies exploring the anti-leukemic potential of drimane sesquiterpenoids. Researchers can use it to validate the functional importance of the unmodified dialdehyde group.

Probing the Role of Autoxidation in Antimicrobial Mechanisms

Given its uniquely high autoxidation rate compared to non-mutagenic derivatives [1], (-)-Merulidial serves as a specialized tool compound for research into reactive oxygen species (ROS) generation as a mode of antimicrobial action. It is particularly valuable in studies aiming to differentiate between direct enzyme inhibition and oxidative stress-mediated killing.

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